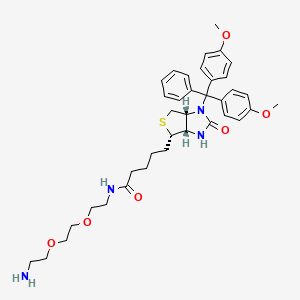
TCO-PEG2-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TCO-PEG2-acid is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains a trans-cyclooctene (TCO) moiety and a terminal carboxylic acid group. The TCO moiety is known for its high reactivity in bioorthogonal click chemistry reactions, particularly with tetrazine compounds. The PEG spacer enhances the solubility of the compound in aqueous media, making it suitable for various biological and chemical applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG2-acid typically involves the following steps:
PEGylation: The process begins with the PEGylation of a suitable precursor molecule. This involves the attachment of a PEG chain to the molecule to enhance its solubility and stability.
Introduction of TCO Moiety: The TCO moiety is introduced through a chemical reaction that attaches the trans-cyclooctene group to the PEGylated molecule.
Formation of Terminal Carboxylic Acid:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of the precursor molecule are PEGylated using automated systems to ensure consistency and efficiency.
Automated Introduction of TCO Moiety: The TCO moiety is introduced using automated chemical reactors that ensure precise control over reaction conditions.
Final Product Purification: The final product is purified using techniques such as chromatography to ensure high purity and consistency
化学反应分析
Types of Reactions: TCO-PEG2-acid undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The TCO moiety reacts rapidly with tetrazine compounds in an inverse electron demand Diels-Alder (IEDDA) reaction, followed by a retro-Diels-Alder reaction to eliminate nitrogen gas
Amide Bond Formation: The terminal carboxylic acid group reacts with primary amine groups in the presence of activators such as EDC or DCC to form stable amide bonds.
Common Reagents and Conditions:
Reagents: Tetrazine compounds, EDC, DCC, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Conditions: Reactions are typically carried out in aqueous media or organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF) at room temperature or slightly elevated temperatures
Major Products:
科学研究应用
TCO-PEG2-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in click chemistry reactions to facilitate the synthesis of complex molecules
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of innovative materials with advanced cross-linking techniques.
作用机制
The mechanism of action of TCO-PEG2-acid involves its high reactivity in click chemistry reactions. The TCO moiety reacts with tetrazine compounds through an inverse electron demand Diels-Alder reaction, forming stable conjugates. The terminal carboxylic acid group reacts with primary amine groups to form stable amide bonds. These reactions are highly specific and efficient, making this compound a valuable tool in various applications .
相似化合物的比较
- TCO-PEG4-acid
- TCO-PEG6-acid
- TCO-PEG12-acid
Comparison: TCO-PEG2-acid is unique due to its shorter PEG spacer, which provides a balance between solubility and reactivity. In comparison, TCO-PEG4-acid, TCO-PEG6-acid, and TCO-PEG12-acid have longer PEG spacers, which may offer enhanced solubility but could potentially reduce reactivity due to steric hindrance. The choice of compound depends on the specific requirements of the application, such as the desired solubility, stability, and reactivity .
属性
IUPAC Name |
3-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO6/c18-15(19)8-10-21-12-13-22-11-9-17-16(20)23-14-6-4-2-1-3-5-7-14/h1-2,14H,3-13H2,(H,17,20)(H,18,19)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSADMTUKGBWTTN-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl (2S)-3-[4-(2-hydroxyethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8115069.png)

![methyl (2S)-3-[4-[2-(2-aminoethoxy)ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8115075.png)
![methyl (2S)-3-[4-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8115079.png)










